molecular formula C10H16N2O B2971376 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856021-86-7

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2971376
CAS No.: 1856021-86-7
M. Wt: 180.251
InChI Key: JZAUHBBXWAUUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a functionalized pyrazole derivative of significant interest in medicinal and organic chemistry. Pyrazole-containing compounds are recognized as privileged scaffolds in drug discovery due to their versatile therapeutic potential and wide range of applications in pharmaceuticals, agrochemicals, and material science . The pyrazole core is a fundamental structure found in numerous bioactive molecules and is frequently studied for its ability to interact with diverse biological targets . This compound features a cyclopentyl group at the N-1 position and a methoxymethyl side chain at the C-5 position. Such substitutions are common strategies in lead optimization to modulate the molecule's physicochemical properties, lipophilicity, and metabolic stability. While the specific biological profile of this compound is a subject for ongoing research, structurally related pyrazole analogues have demonstrated potent inhibitory activities against various enzymes, including metalloproteases like meprin α and β, which are emerging targets in cancer, neurodegenerative, and fibrotic diseases . Other pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, antibacterial, and antiviral activities . As a building block, this compound serves as a versatile synthetic intermediate. It can be used in the development of novel chemical entities via further functionalization of the pyrazole ring or incorporation into more complex fused heterocyclic systems . Researchers can utilize this compound in the synthesis of potential ligands for coordination chemistry, catalysts, or as a core structure in the design of libraries for high-throughput screening. Please Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-cyclopentyl-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-8-10-6-7-11-12(10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAUHBBXWAUUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=NN1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formaldehyde and methanol to introduce the methoxymethyl group, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be performed using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives of this compound.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

The applications of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole span across chemistry, biology, medicine, and industry. As a pyrazole derivative, this compound holds pharmacological importance and exhibits diverse pharmacological activities .

Scientific Research Applications

Chemistry

  • This compound can be used as a building block for synthesizing more complex heterocyclic compounds.
  • The compound may undergo substitution reactions, facilitated by the presence of a bromine atom, which makes it susceptible to nucleophilic attacks. These reactions can be used in synthetic pathways to create more complex molecules or derivatives.

Biology

  • This compound may be a bioactive molecule and could be applied to the study of enzyme inhibition or receptor binding.
  • Pyrazole derivatives are often explored for their potential as anti-inflammatory agents, analgesics, and in cancer therapies because they can inhibit specific enzymes or receptors involved in disease processes.
  • Interaction studies may focus on its binding affinity and inhibitory effects on target enzymes or receptors. For example, studies may explore its interaction with cyclin-dependent kinases or other proteins involved in cell signaling pathways relevant to cancer and inflammation.
  • In vitro assays can be performed to assess its efficacy against specific cell lines, offering insights into its therapeutic potential and mechanisms of action.

Medicine

  • This compound could be explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

  • This compound may be used to develop new materials or as an intermediate in synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (N1/C5) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Cyclopentyl / Methoxymethyl C₁₀H₁₆N₂O 180.25 Discontinued; potential solubility enhancer
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole Difluoromethyl / Methoxymethyl C₆H₈F₂N₂O 162.14 Higher polarity due to fluorine; agrochemical intermediate
4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole Difluoromethyl / Methoxymethyl + Br C₆H₇BrF₂N₂O 241.03 Bromine enhances reactivity (e.g., Suzuki coupling)
N-(5-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide Methoxymethyl + 4-Cl-Ph C₁₃H₁₄ClN₃O₂ 283.72 Antifungal/antibacterial activity; mp 165–166°C
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Cyclohexyl / 4-MeO-Ph + COOH C₁₈H₂₀N₂O₃ 312.36 Pharmaceutical applications (kinase modulation)

Biological Activity

1-Cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The pyrazole ring structure is known for a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has indicated that derivatives of pyrazole, including this compound, exhibit significant pharmacological effects.

Target Receptors:
The primary target for this compound is believed to be the cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in inflammation and pain pathways.

Biochemical Pathways:
Upon binding to COX-2, this compound may inhibit the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and associated pain. The selectivity towards COX-2 over COX-1 is particularly important to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

Research has demonstrated that pyrazole derivatives exhibit varying degrees of COX-2 inhibitory activity. For instance:

  • A study found that certain pyrazole derivatives had IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent inhibitory effects compared to standard drugs like celecoxib .
  • Another investigation highlighted that compounds with specific substitutions on the pyrazole ring showed significant anti-inflammatory effects in vitro, with some exhibiting up to 93% inhibition of interleukin-6 (IL-6) production .

In Vivo Studies

In vivo studies using carrageenan-induced edema models have shown that this compound can significantly reduce paw swelling and body weight loss in animal models, comparable to traditional NSAIDs like aspirin .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a controlled study on rats, this compound was administered at various dosages. The results indicated a dose-dependent reduction in inflammation markers, suggesting its potential as an effective anti-inflammatory agent.

Case Study 2: Analgesic Effects
A separate study assessed the analgesic properties of the compound through behavioral pain assessments in mice. The findings indicated a significant reduction in pain response times compared to control groups.

Comparative Analysis

CompoundCOX-2 Inhibition (IC50 µM)Anti-inflammatory Activity (%)Selectivity Index
This compound0.0393High
Celecoxib0.0486Moderate
Indomethacin0.0580Low

Q & A

Q. What are the established synthetic routes for 1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, and what methodological considerations are critical for reproducibility?

The synthesis typically involves cyclocondensation reactions. For example, pyrazole derivatives are often synthesized via the reaction of hydrazines with β-diketones or β-keto esters under acidic conditions . A common approach is the Vilsmeier–Haack reaction, which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form reactive intermediates. Key considerations include:

  • Reagent purity : Impurities in cyclopentylhydrazine or methoxymethyl precursors can lead to side reactions.
  • Temperature control : Reactions are often refluxed in ethanol or glacial acetic acid (~120°C) to ensure complete cyclization .
  • Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane are standard for isolating the product .

Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles between substituents, and hydrogen-bonding patterns (e.g., O–H···N interactions in pyrazole derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR can resolve the methoxymethyl group (δ ~3.3 ppm for OCH₃) and cyclopentyl protons (δ ~1.5–2.0 ppm for cyclo-C₅H₉) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Methodological tip : Combine multiple techniques (e.g., IR for functional groups and elemental analysis for purity) to address ambiguities .

Q. How do substituents (cyclopentyl, methoxymethyl) influence the compound’s stability and reactivity?

  • Cyclopentyl group : Enhances steric bulk, reducing susceptibility to oxidation but potentially lowering solubility in polar solvents .
  • Methoxymethyl group : The electron-donating methoxy moiety increases electron density at the pyrazole ring, making it more reactive toward electrophilic substitution. However, it may hydrolyze under strongly acidic/basic conditions .
  • Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) under varying pH conditions can identify decomposition pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with bulky substituents (e.g., cyclopentyl vs. cyclohexyl)?

  • Solvent selection : Use high-boiling solvents (e.g., toluene or DMF) to improve solubility of bulky intermediates .
  • Catalysis : Lewis acids like ZnCl₂ or AlCl₃ can accelerate cyclization by stabilizing reactive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .

Case study : Replacing cyclopentyl with cyclohexyl in analogs led to a 10% drop in yield due to increased steric hindrance, resolved by using excess hydrazine (1.5 eq.) .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated shifts)?

  • DFT refinement : Use hybrid functionals (e.g., B3LYP/6-311++G**) to model solvent effects and improve agreement with experimental NMR shifts .
  • Dynamic effects : Account for conformational flexibility (e.g., methoxymethyl rotation) using molecular dynamics simulations .
  • Validation : Cross-check with X-ray structures to confirm bond lengths and angles .

Example : A 0.2 ppm discrepancy in ¹H NMR for the methoxymethyl group was traced to solvent polarity effects not modeled in initial DFT calculations .

Q. What strategies are effective for designing bioactive analogs of this compound for neurological targets?

  • Substituent tuning : Replace methoxymethyl with bioisosteres (e.g., ethoxymethyl or hydroxymethyl) to modulate lipophilicity and blood-brain barrier penetration .
  • Pharmacophore mapping : Use docking studies to identify interactions with targets like GABA receptors or sodium channels .
  • In vivo testing : Prioritize analogs with logP values between 2–4 and polar surface area <80 Ų for optimal CNS bioavailability .

Experimental design : Synthesize 10 analogs with systematic substituent variations and screen using patch-clamp assays for ion channel modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.